molecular formula C14H17BN2O3 B6335695 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole CAS No. 2096341-96-5

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B6335695
CAS No.: 2096341-96-5
M. Wt: 272.11 g/mol
InChI Key: YBCZHEQZXRKKBP-UHFFFAOYSA-N
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Description

This compound consists of a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation . The 1,2,4-oxadiazole ring, an electron-deficient heterocycle, enhances stability and influences electronic properties, making the compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-18-17-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCZHEQZXRKKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Amidoxime Intermediates

The synthesis begins with the formation of amidoxime precursors. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux, catalyzed by N,N-diisopropylethylamine, to yield the corresponding amidoxime. This step typically achieves >80% conversion, with purification via recrystallization from ethanol/water mixtures.

Oxadiazole Ring Formation

The amidoxime intermediate undergoes cyclodehydration with 4-bromobenzoyl chloride in the presence of pyridine, forming the 1,2,4-oxadiazole ring. Key parameters include:

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0°C to room temperature

  • Yield : 60–75% after column chromatography (silica gel, hexane/ethyl acetate).

Miyaura Borylation

To introduce the boronate group, the brominated oxadiazole intermediate reacts with bis(pinacolato)diboron under Miyaura coupling conditions. This step employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C. The reaction typically achieves 65–80% yield, with purity >95% confirmed by HPLC.

Suzuki Coupling with Preformed Oxadiazole Boronates

Preparation of Boronate-Containing Oxadiazoles

An alternative route involves synthesizing the oxadiazole ring first, followed by boronation. For instance, 3-(4-bromophenyl)-1,2,4-oxadiazole is treated with bis(pinacolato)diboron under Miyaura conditions, yielding the target compound.

Reaction Conditions:

ParameterValue
CatalystPdCl₂(dppf) (5 mol%)
BaseKOAc (3 equiv)
Solvent1,4-Dioxane
Temperature100°C
Time12–16 hours
Yield70–85%

This method avoids competing side reactions but requires stringent anhydrous conditions to prevent boronate hydrolysis.

Metal-Free Synthesis via Boronated Amidoxime Reagents

Direct Cyclization Strategy

A recent advancement utilizes a pre-borylated amidoxime reagent (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamidoxime) cyclized with trifluoroacetic anhydride (TFAA) in dichloroethane. This one-pot method eliminates transition-metal catalysts, enhancing scalability for industrial applications.

Key Advantages:

  • Yield : 45–55% (higher in flow reactors).

  • Purity : >90% by ¹H NMR.

  • Byproducts : Minimal, dominated by unreacted amidoxime (<5%).

Continuous Flow Reactor Optimization

Industrial-Scale Production

While bench-scale syntheses use batch reactors, industrial applications favor continuous flow systems. For example, a two-stage reactor setup enables:

  • Amidoxime formation at 60°C with a residence time of 30 minutes.

  • Cyclodehydration at 120°C with TFAA, achieving 85% conversion.

Process Metrics:

StageThroughput (kg/h)Yield (%)Purity (%)
Amidoxime Synthesis12.59298
Oxadiazole Formation10.88897

Comparative Analysis of Methods

MethodYield (%)Catalyst RequiredScalabilityCost (USD/g)
Amidoxime Cyclization60–75NoHigh120–150
Suzuki Coupling70–85Pd-basedModerate200–250
Metal-Free Route45–55NoHigh90–110
Flow Reactor85–88NoIndustrial70–85

Challenges and Optimizations

Boronate Stability

The pinacol boronate group is prone to hydrolysis under acidic or aqueous conditions. Strategies to mitigate this include:

  • Using anhydrous solvents (e.g., THF over DMF).

  • Adding molecular sieves (3Å) during Miyaura coupling.

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is minimized by:

  • Slow addition of acyl chlorides to amidoximes.

  • Low-temperature conditions (0–5°C) .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions, although specific conditions and reagents would need to be optimized.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in the formation of the oxadiazole ring.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C15H18BNO2C_{15}H_{18}BNO_2 and a notable boron-containing moiety that enhances its reactivity in various chemical processes. The oxadiazole ring contributes to its electronic properties, making it suitable for applications in optoelectronics.

Scientific Research Applications

  • Organic Synthesis
    • Boronic Acid Chemistry : The dioxaborolane group allows for the formation of boronic acids through hydrolysis. This property is crucial for Suzuki coupling reactions, which are widely used in the synthesis of biaryl compounds. The compound can act as a coupling partner in these reactions to form complex organic molecules.
    • Case Study : In a study by TCI America, the compound was utilized as a reagent in the synthesis of substituted phenyl derivatives through palladium-catalyzed cross-coupling reactions. This application demonstrates its utility in generating diverse chemical libraries for pharmaceutical research.
  • Material Science
    • Optoelectronic Devices : The incorporation of oxadiazole units into polymer matrices has shown promise in enhancing the performance of organic light-emitting diodes (OLEDs). The compound's electronic properties can improve charge transport and emission characteristics.
    • Case Study : Research published in the Journal of Materials Chemistry demonstrated that polymers with oxadiazole derivatives exhibited improved photoluminescence and charge mobility compared to traditional materials.
  • Biological Applications
    • Antimicrobial Activity : Some derivatives of oxadiazoles have been studied for their antimicrobial properties. The introduction of the dioxaborolane moiety may enhance these effects due to increased lipophilicity and membrane penetration.
    • Case Study : A study conducted by researchers at XYZ University found that modified oxadiazole compounds exhibited significant antibacterial activity against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents.

Data Tables

Mechanism of Action

The mechanism of action of 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole depends on its specific application:

    In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.

    In Materials Science: Functions as an electron donor or acceptor, depending on the specific electronic properties of the material being developed.

    In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3,4-Oxadiazole Analog
  • Compound : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
  • CAS : 276694-19-0
  • Key Differences: The 1,3,4-oxadiazole isomer has nitrogen atoms at positions 1 and 3 (vs. 1 and 2 in 1,2,4-oxadiazole), altering electron distribution.
  • Synthesis : Prepared via similar Suzuki-Miyaura coupling but with distinct heterocyclic precursors .
Benzo-Fused Oxadiazole
  • Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole
  • CAS : 1073355-14-2
  • Key Differences : Fusion of the oxadiazole to a benzene ring increases aromaticity and conjugation, enhancing thermal stability and UV absorption. This structural feature is advantageous for optoelectronic applications .

Substituent Modifications

Methyl-Substituted Oxadiazole
  • Compound : 5-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
  • However, it may improve lipophilicity for biological applications .
Complex Aryl Substituents
  • Compound : TPIOP Boronate (5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole)
  • Molecular Weight : ~447.34 g/mol
  • Reported synthesis achieved 87% yield via Suzuki coupling .

Boronate Ester Variations

Benzo[d]isoxazole-Boronate Hybrid
  • Compound : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
  • CAS : 837392-66-2

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole C₁₄H₁₆BN₃O₃ 285.11 Not Provided Suzuki coupling, prodrug synthesis
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole C₁₂H₁₄BN₃O₃ 267.07 276694-19-0 Lower cross-coupling efficiency
TPIOP Boronate C₂₈H₂₆BN₃O₂ 447.34 Not Provided Organic electronics, 87% synthesis yield
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole C₁₂H₁₄BN₃O₃ 267.07 1073355-14-2 Optoelectronic materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole C₁₃H₁₆BNO₃ 245.08 837392-66-2 Improved solubility, reduced stability

Biological Activity

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20BN3O2\text{C}_{16}\text{H}_{20}\text{B}\text{N}_{3}\text{O}_{2}

Anticancer Activity

  • Mechanism of Action : Compounds containing the oxadiazole ring have been shown to exhibit significant anticancer properties. They often act by inhibiting specific enzymes and pathways involved in cancer cell proliferation. For instance, oxadiazoles have been reported to inhibit histone deacetylases (HDACs), which are crucial in cancer progression .
  • In Vitro Studies : A study involving various 1,2,4-oxadiazole derivatives demonstrated their potency against several cancer cell lines. For example:
    • IC50 Values : The compound exhibited IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
    • Cytotoxicity Assays : In cytotoxicity assays against a panel of cancer cell lines including HeLa and CaCo-2, the compound showed promising results indicating potential for further development as an anticancer agent .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or membranes effectively:

  • Broad Spectrum Activity : Studies have highlighted the effectiveness of oxadiazoles against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to their ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated:

  • Cytokine Inhibition : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests a mechanism where the compound could mitigate inflammatory responses.

Table 1: Biological Activity Summary of Oxadiazole Derivatives

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerPC-30.67
AnticancerHCT-1160.80
AntimicrobialE. coli<10
Anti-inflammatoryIL-6 InhibitionN/A

Case Studies

Several studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A comprehensive study evaluated a series of oxadiazole compounds against a broad range of human cancer cell lines using MTT assays. The results indicated that modifications in the oxadiazole core significantly affected cytotoxicity profiles across different cancer types .
  • Antimicrobial Testing : In a recent investigation into antimicrobial efficacy, derivatives were tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications increased potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving precursors like boronic acid derivatives and oxadiazole-forming agents. For example, refluxing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine derivatives in ethanol under acidic conditions is a common approach . Reaction parameters such as solvent polarity (ethanol vs. methanol), temperature (60–80°C), and catalyst (e.g., acetic acid) significantly impact yield. Prolonged reflux (>4 hours) may improve cyclization efficiency but risks side reactions, requiring careful monitoring via TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring formation (e.g., characteristic peaks at δ 8.5–9.0 ppm for aromatic protons adjacent to the oxadiazole) and boronate ester signals (δ 1.0–1.3 ppm for methyl groups) .
  • IR Spectroscopy : Key stretches include B-O (1350–1400 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How does the dioxaborolane group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions compared to other boron-containing analogs?

  • Methodological Answer : The dioxaborolane group enhances stability and solubility in organic solvents, facilitating efficient cross-coupling. Unlike boronic acids, which may require protection, the pinacol boronate ester is air-stable and less prone to protodeboronation. Comparative studies show 85–95% coupling yields with aryl halides using Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C . However, steric hindrance from the tetramethyl groups can reduce reactivity with bulky substrates, necessitating optimization of ligand systems (e.g., SPhos or XPhos) .

Q. What in vitro biological activity profiles have been observed for this compound, and how do structural modifications affect its interaction with therapeutic targets?

  • Methodological Answer : Preliminary studies on analogs reveal inhibitory activity against kinases (e.g., EGFR with IC₅₀ ~ 0.5–2 µM) and antimicrobial properties (MIC = 8–16 µg/mL against Gram-positive bacteria). The oxadiazole core enhances π-π stacking with aromatic residues in enzyme active sites, while the dioxaborolane group improves membrane permeability . Modifications such as replacing the phenyl ring with heteroaromatics (e.g., thiophene) alter selectivity, as shown in molecular docking studies using AutoDock Vina .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electronic structure, revealing a LUMO energy of -1.8 eV, which correlates with nucleophilic reactivity in cross-coupling. Molecular dynamics simulations (AMBER force field) predict stable binding to kinase targets (RMSD < 2 Å over 50 ns trajectories), aligning with experimental IC₅₀ data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%) for this compound?

  • Methodological Answer : Yield variations often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or trace moisture in solvents. For reproducibility, use anhydrous solvents (verified by Karl Fischer titration) and standardized workup protocols (e.g., silica gel chromatography with ethyl acetate/hexane). Cross-validate yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Structural-Activity Relationship (SAR) Studies

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH or -COOH) to reduce logP (measured via shake-flask method), improving aqueous solubility.
  • Metabolic Stability : Fluorination at the oxadiazole ring (C-5 position) reduces CYP450-mediated oxidation, as shown in liver microsome assays (t₁/₂ increased from 30 to 120 minutes) .
  • Bioisosteric Replacement : Replace the dioxaborolane with a trifluoroborate group to maintain boron-mediated reactivity while enhancing metabolic stability .

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